N-(2-Chloroethyl)sarcosine picrylsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)sarcosine picrylsulfonate is a chemical compound that combines the properties of N-(2-chloroethyl)sarcosine and picrylsulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)sarcosine picrylsulfonate typically involves the reaction of N-(2-chloroethyl)sarcosine with picrylsulfonic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)sarcosine picrylsulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-(2-Chloroethyl)sarcosine picrylsulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)sarcosine picrylsulfonate involves its interaction with molecular targets such as proteins and enzymes. The compound may exert its effects by modifying the structure and function of these targets, leading to changes in cellular processes and pathways. For example, it may form covalent bonds with nucleophilic sites on proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Chloroethyl)sarcosine picrylsulfonate include:
- N-(2-Chloroethyl)-N-nitrosoureas
- N-Lauroylsarcosine
- N-(2-Chloroethyl)sarcosine ethyl ester
Uniqueness
This compound is unique due to its combination of N-(2-chloroethyl)sarcosine and picrylsulfonate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93483-80-8 |
---|---|
Molecular Formula |
C11H13ClN4O11S |
Molecular Weight |
444.76 g/mol |
IUPAC Name |
2-[2-chloroethyl(methyl)amino]acetic acid;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3N3O9S.C5H10ClNO2/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;1-7(3-2-6)4-5(8)9/h1-2H,(H,16,17,18);2-4H2,1H3,(H,8,9) |
InChI Key |
YIPFEFKGMCCZBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)CC(=O)O.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.